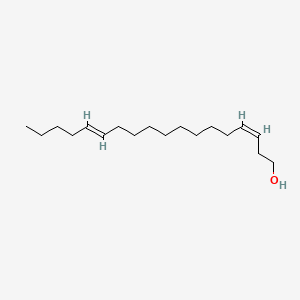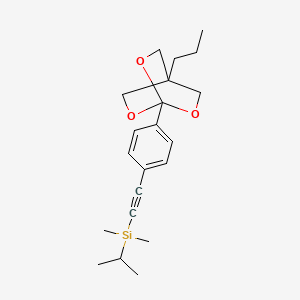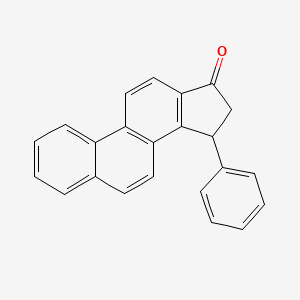
5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamides with α-haloketones or α-haloesters. The reaction conditions often include the use of polar solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate halogenating agents, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Halogenating agents: N-bromosuccinimide (NBS), iodine.
Alkylating agents: Alkyl halides.
Acylating agents: Acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, halogenated derivatives, alkylated derivatives, and acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and anticancer properties.
Medicine: Explored as potential therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and cell death, making these compounds potential anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolo-pyrimidine derivatives such as:
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Pyrido[1,2-a]pyrimidin-4-ones
Uniqueness
What sets 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- apart is its unique substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 3,5-dimethylphenyl group, along with the ethyl and methoxy substituents, may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
199852-34-1 |
|---|---|
Molekularformel |
C18H22N2O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
7-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H22N2O2S/c1-5-14-15(9-13-7-11(2)6-12(3)8-13)19-18-20(17(14)21)16(22-4)10-23-18/h6-8,16H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
UGPGNUNGAYNGEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


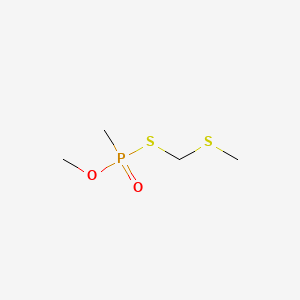

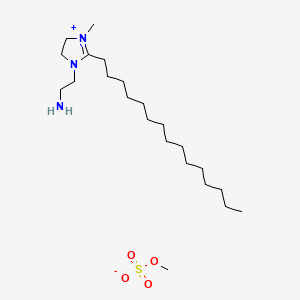
![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)
